

SRA-737: A Deep Dive into its Effects on Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sra-737

Cat. No.: B606549

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

SRA-737 (also known as CCT245737) is a potent and selective, orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) and cell cycle regulation.[1][2][3][4][5] This technical guide provides an in-depth analysis of the mechanism of action of **SRA-737**, focusing on its impact on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

CHK1 is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity.[2][6] In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[7][8] **SRA-737** selectively binds to and inhibits the activity of CHK1, thereby abrogating this crucial checkpoint control.[2] This disruption of DNA damage repair can lead to the accumulation of genetic errors, ultimately inducing apoptosis in cancer cells.[2]

Notably, **SRA-737** has demonstrated the ability to potentiate the cytotoxicity of DNA-damaging chemotherapeutic agents.[2][9] By inhibiting CHK1, **SRA-737** prevents the cell from arresting in response to chemotherapy-induced DNA damage, forcing the cell to enter mitosis with damaged DNA, a process known as mitotic catastrophe, which leads to cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular effects of **SRA-737**.

Table 1: In Vitro Kinase Inhibitory Potency of **SRA-737**

Target Kinase	IC50 (nM)	Selectivity vs. CHK1	Reference
CHK1	1.4 ± 0.3	-	[1]
CHK1	1.3	-	[3]
CHK2	9030	>1,000-fold	[1]
CDK1	1260-2440	>1,000-fold	[1]
ERK8	130	>90-fold	[1][3]
PKD1	298	>90-fold	[1][3]
RSK1	362	>90-fold	[1][3]
RSK2	361	>90-fold	[1][3]

Table 2: Cellular Activity of **SRA-737**

Assay	Cell Line(s)	IC50 / GI50	Reference
Cellular CHK1 Inhibition	Multiple Human Tumor Cell Lines	30-220 nM	[1][9]
Abrogation of Etoposide-induced G2 Checkpoint (MIA)	HT29, SW620, MiaPaCa-2, Calu-6	30-220 nM	[3][9]
Antiproliferative Activity (72h MTS assay)	HEK293	GI50 = 1.387 μ M	[1]
Antiproliferative Activity (72h MTS assay)	HT-29	GI50 = 9.223 μ M	[1]
Single-Agent Antiproliferative Activity	HT29, SW620, MiaPaCa-2, Calu-6	GI50 = 0.41-5.4 μ M	[9]

Effect on Cell Cycle Checkpoints

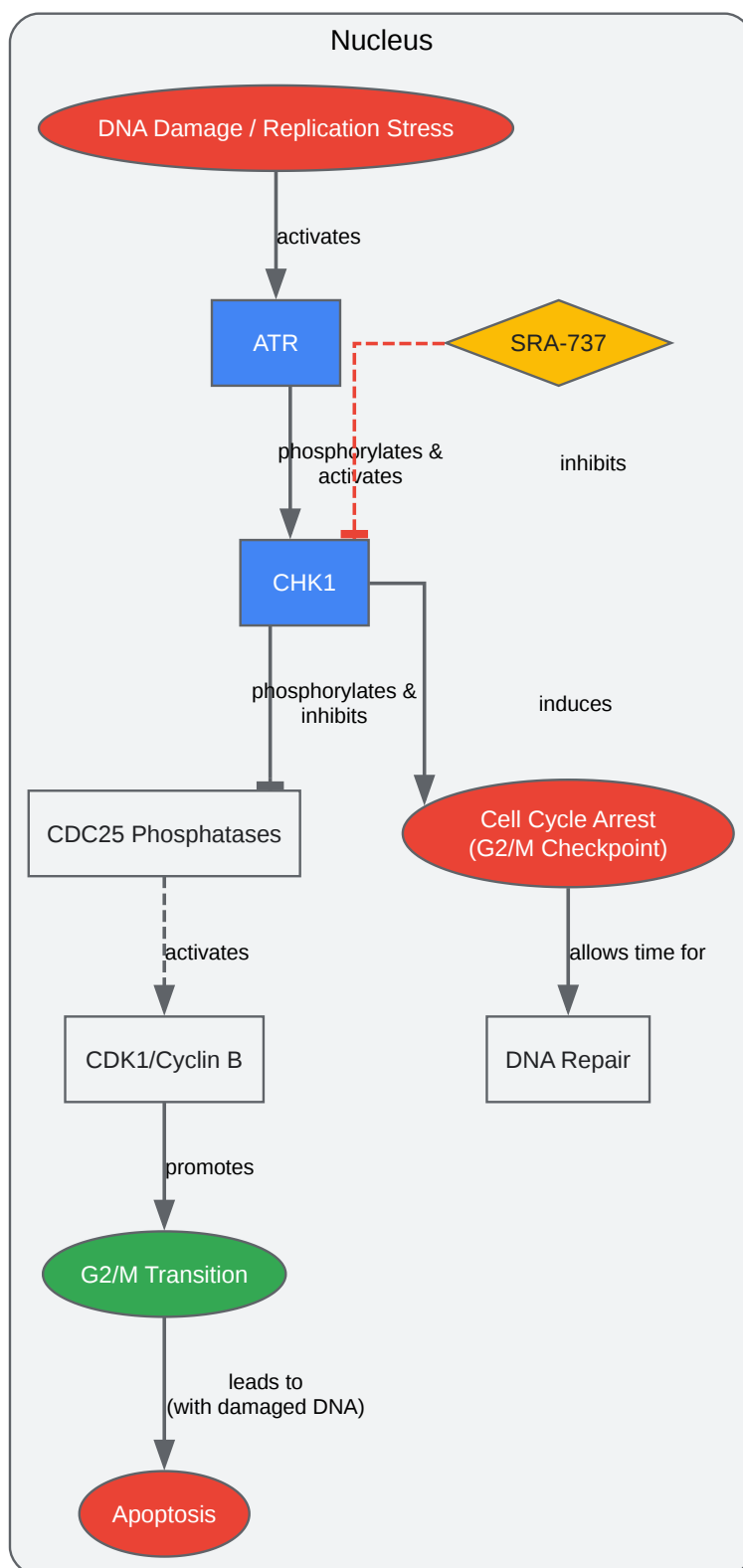
SRA-737's primary effect on cell cycle checkpoints is the abrogation of the G2/M checkpoint.[1][10] In response to DNA damage, the G2/M checkpoint prevents cells from entering mitosis. By inhibiting CHK1, **SRA-737** overrides this arrest, causing premature mitotic entry.[10]

The efficacy of **SRA-737** is particularly pronounced in cancer cells with a compromised G1/S checkpoint, often due to mutations in genes like TP53.[7] These cells are highly dependent on the S and G2/M checkpoints for survival, especially under conditions of replication stress.[4][5][7] By inhibiting CHK1, **SRA-737** creates a state of synthetic lethality, where the combination of a defective G1/S checkpoint and inhibition of the G2/M checkpoint is lethal to the cancer cell, while normal cells with an intact G1/S checkpoint are less affected.[7]

Preclinical studies have shown that **SRA-737**, both as a single agent and in combination with DNA-damaging agents, leads to an increase in DNA damage markers such as γ H2AX and a reduction in markers of cell cycle arrest like pY15 CDK1.[6][9][11]

Signaling Pathway Visualization

The following diagram illustrates the central role of CHK1 in the DNA damage response and how **SRA-737** intervenes.



[Click to download full resolution via product page](#)

Caption: Mechanism of **SRA-737** in abrogating the G2/M checkpoint.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

Cell Viability/Proliferation Assay (Sulforhodamine B - SRB)

- **Cell Seeding:** Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- **Drug Treatment:** Treat cells with a range of concentrations of **SRA-737**, a DNA-damaging agent, or a combination of both. Include a vehicle control.
- **Incubation:** Incubate the plates for a specified period (e.g., 72 or 96 hours).
- **Fixation:** Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- **Washing:** Wash the plates five times with water and allow them to air dry.
- **Staining:** Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
- **Washing:** Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
- **Solubilization:** Solubilize the bound dye with 10 mM Tris base solution.
- **Absorbance Measurement:** Read the absorbance at 510 nm using a microplate reader.
- **Data Analysis:** Calculate the GI50 (concentration for 50% growth inhibition) values.

Cell Cycle Analysis (Flow Cytometry with BrdU and Propidium Iodide)

- **Cell Treatment:** Treat cells with **SRA-737**, with or without a preceding treatment with a DNA-damaging agent (e.g., etoposide or gemcitabine).

- **BrdU Labeling:** Pulse-label the cells with 10 μ M Bromodeoxyuridine (BrdU) for a short period (e.g., 1 hour) before harvesting.
- **Harvesting and Fixation:** Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C.
- **Denaturation:** Wash the fixed cells and resuspend in 2M HCl with 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA.
- **Neutralization:** Neutralize the acid by adding 0.1 M sodium borate buffer (pH 8.5).
- **Antibody Staining:** Wash the cells and incubate with an anti-BrdU antibody (e.g., FITC-conjugated) for 1 hour at room temperature in the dark.
- **DNA Staining:** Wash the cells and resuspend in a solution containing Propidium Iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze the cells using a flow cytometer. BrdU-FITC will detect cells in S-phase, while PI will determine the DNA content (G1, S, G2/M phases).
- **Data Analysis:** Quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Phosphorylated Proteins

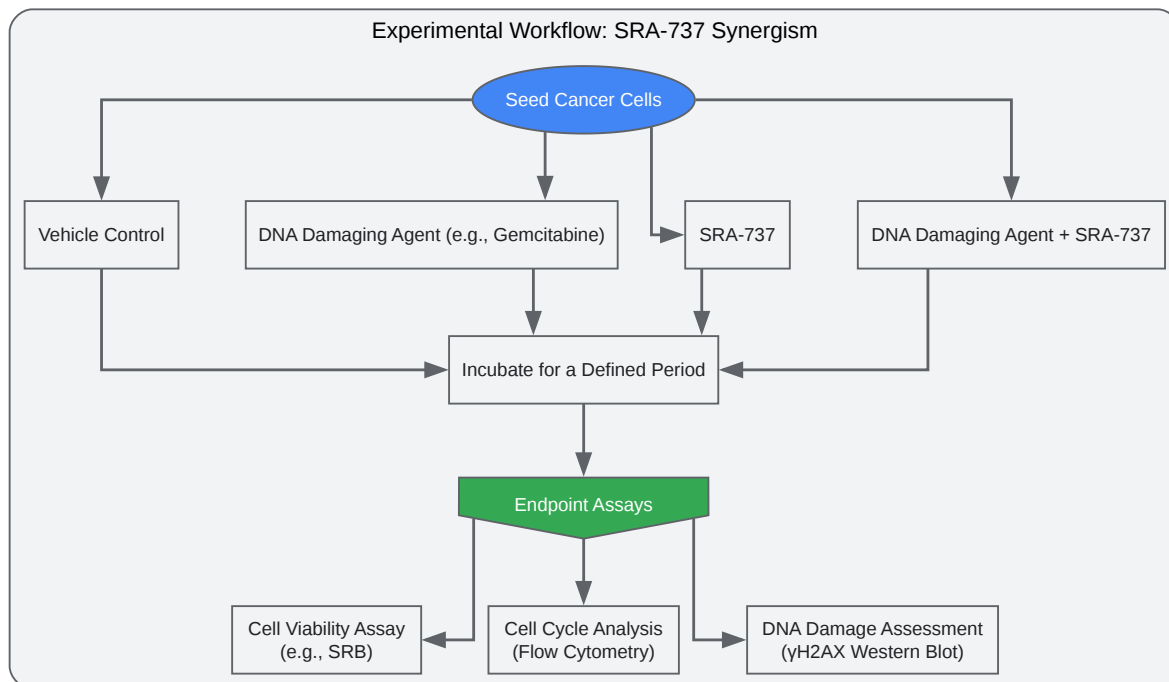
- **Cell Lysis:** Treat cells as required, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CBK1 (S296), phospho-CDK1 (Y15), γ H2AX) overnight at

4°C.

- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensities relative to a loading control (e.g., β -actin or GAPDH).

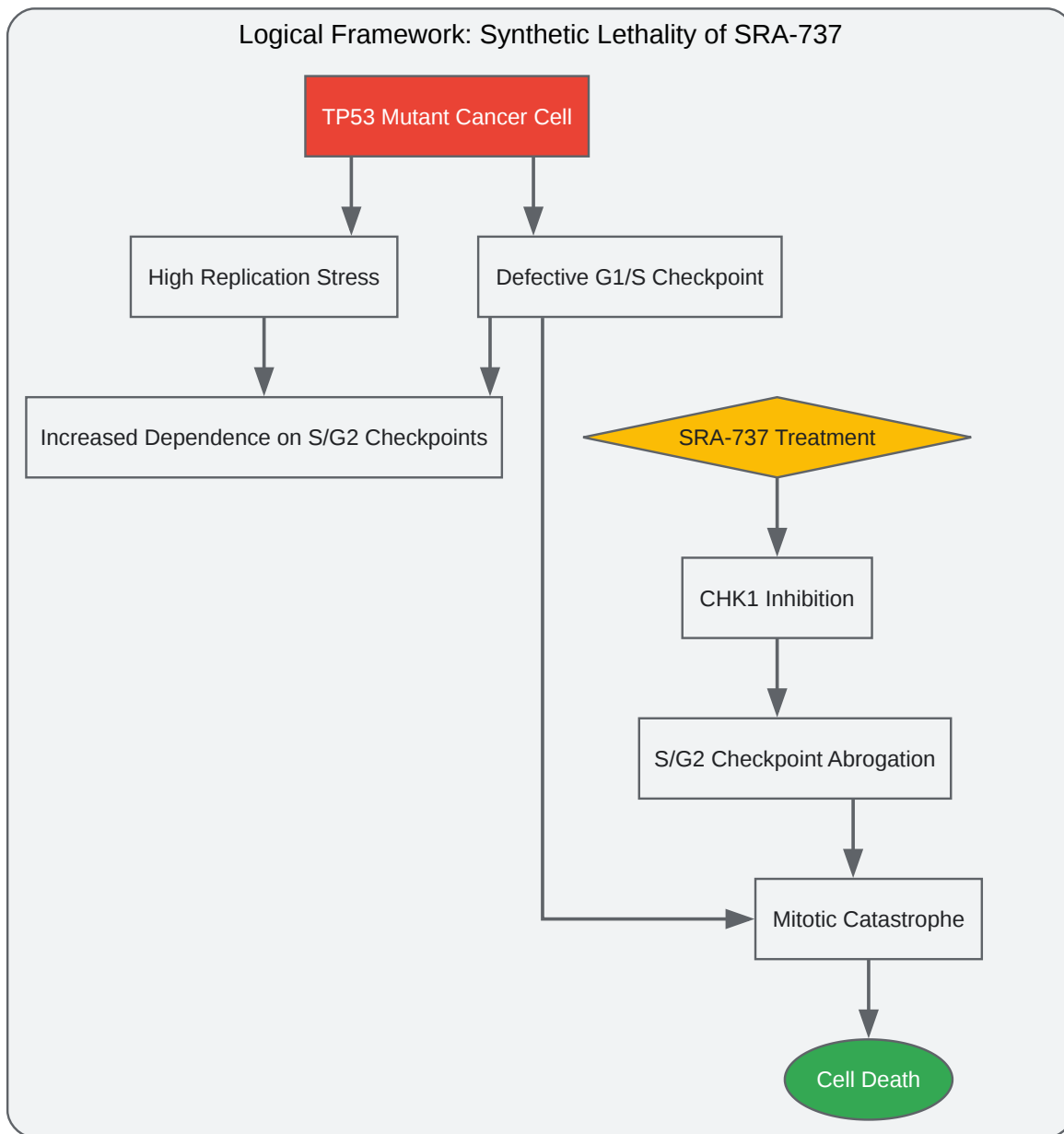
Experimental and Logical Workflow Visualizations

The following diagrams illustrate a typical experimental workflow and the logical basis for the synthetic lethality of **SRA-737**.



[Click to download full resolution via product page](#)

Caption: A typical workflow for evaluating **SRA-737**'s synergistic effects.



[Click to download full resolution via product page](#)

Caption: The principle of synthetic lethality with **SRA-737** in TP53 mutant cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sierra Oncology Reports Preclinical Efficacy for Chk1 inhibitor SRA737 in Treatment Refractory Ovarian Cancer Models at the EORTC-NCI-AACR Symposium [prnewswire.com]
- 5. Sierra Oncology Reports Preclinical Efficacy for Immunotherapy Combination with its Chk1 inhibitor SRA737 [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sareum.com [sareum.com]
- 11. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - Kent Academic Repository [kar.kent.ac.uk]
- To cite this document: BenchChem. [SRA-737: A Deep Dive into its Effects on Cell Cycle Checkpoints]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606549#sra-737-effect-on-cell-cycle-checkpoints]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com